Cas no 949259-93-2 (2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid)

2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic Acid is a sulfonamide derivative with a carboxylic acid functional group, offering versatility in synthetic organic chemistry. Its structure, featuring a methyl-substituted benzenesulfonamide core, enhances stability and reactivity, making it suitable for use as an intermediate in pharmaceutical and agrochemical applications. The presence of both sulfonamide and carboxyl groups allows for selective modifications, facilitating the synthesis of complex molecules. This compound exhibits favorable solubility in polar organic solvents, aiding in reaction optimization. Its well-defined molecular framework ensures consistent performance in coupling reactions and derivatization processes, supporting research in drug discovery and material science.
2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid structure
949259-93-2 structure
Product Name:2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid
CAS No:949259-93-2
MF:C11H15NO4S
MW:257.30610203743
MDL:MFCD09802083
CID:3157317
PubChem ID:17499428
Update Time:2025-08-05

2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • [[(3,4-dimethylphenyl)sulfonyl](methyl)amino]acetic acid
    • (N-methyl-3,4-dimethylbenzenesulfonamido)acetic acid
    • CS-0244684
    • AKOS008011141
    • 2-(N-methyl3,4-dimethylbenzenesulfonamido)aceticacid
    • EN300-28866
    • 2-(N-methyl3,4-dimethylbenzenesulfonamido)acetic acid
    • Z45715553
    • 2-[(3,4-dimethylphenyl)sulfonyl-methylamino]acetic acid
    • 949259-93-2
    • 2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid
    • MDL: MFCD09802083
    • Inchi: 1S/C11H15NO4S/c1-8-4-5-10(6-9(8)2)17(15,16)12(3)7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14)
    • InChI Key: KNWIWXBPBIZJGP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(N(C)CC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 257.07217913Da
  • Monoisotopic Mass: 257.07217913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 83.1Ų

2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid Pricemore >>

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2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid Related Literature

Additional information on 2-(N-Methyl3,4-dimethylbenzenesulfonamido)acetic Acid

Introduction to 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic Acid (CAS No. 949259-93-2)

2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid, identified by its Chemical Abstracts Service (CAS) number 949259-93-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of a methyl group and dimethyl substitution on the benzene ring enhances its structural complexity, making it a promising candidate for further biochemical investigation.

The molecular structure of 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid consists of an acetic acid moiety linked to a sulfonamido group, which is further connected to a 3,4-dimethylbenzene ring. This unique arrangement imparts distinct physicochemical properties that make it suitable for various applications in drug discovery and development. The sulfonamide functional group is particularly noteworthy, as it is a key pharmacophore in many FDA-approved drugs, exhibiting properties such as high solubility in water and strong binding affinity to biological targets.

In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid may contribute to its ability to interact with biological macromolecules in novel ways, potentially leading to the development of new therapeutic agents. For instance, modifications in the aromatic ring can influence electron distribution and hydrogen bonding capabilities, which are critical factors in drug-receptor interactions.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Sulfonamides are known to inhibit enzymes by competing with natural substrates or by covalently modifying active sites. The structural features of 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid may enable it to target specific enzymes involved in metabolic pathways or signal transduction cascades. Such targeting could have therapeutic implications in conditions like diabetes, obesity, or autoimmune diseases.

Recent advancements in computational chemistry have facilitated the rapid screening of sulfonamide derivatives for biological activity. Virtual screening techniques combined with molecular docking studies have been employed to identify lead compounds with high binding affinity to target proteins. 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid has been subjected to these analyses and has shown promising results in preliminary simulations. These findings suggest that further experimental validation may reveal its efficacy as a pharmacological agent.

The synthesis of 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamido group typically involves the reaction of a sulfonyl chloride with an amine derivative, followed by carboxylation at the terminal position. The dimethylation of the benzene ring adds an additional layer of complexity but also enhances the compound's stability and bioavailability.

In terms of pharmacokinetics, the acetic acid moiety influences solubility and metabolic clearance rates. Compounds with this functional group often exhibit good oral bioavailability and rapid absorption from the gastrointestinal tract. This makes 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid a candidate for oral administration if further studies confirm its therapeutic efficacy.

Current research is exploring the potential applications of this compound in oncology. Sulfonamides have been investigated for their ability to inhibit tyrosine kinases and other enzymes overexpressed in cancer cells. The unique structural features of 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid may allow it to disrupt signaling pathways critical for tumor growth and metastasis. Preclinical studies are underway to evaluate its antitumor activity and toxicity profile.

The compound's interaction with nucleic acids is another area of interest. Some sulfonamides have been found to intercalate into DNA or RNA strands, affecting transcriptional processes. While this mechanism is not yet fully understood for 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid, its ability to bind nucleic acids could be exploited for therapeutic purposes such as gene silencing or antisense therapy.

Environmental considerations also play a role in the development and application of new chemical entities like 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid. Researchers are assessing its biodegradability and potential ecological impact through predictive modeling and experimental studies. Ensuring that promising pharmaceutical candidates are environmentally sustainable is essential for long-term therapeutic use.

The regulatory landscape for new drug candidates necessitates rigorous testing before clinical trials can begin. Good Manufacturing Practices (GMP) must be followed during synthesis and purification to ensure consistency and safety. Additionally, preclinical toxicology studies are required to evaluate potential side effects at various doses.

Collaborations between academic institutions and pharmaceutical companies are crucial for advancing compounds like 2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid from bench research to market-ready drugs. These partnerships leverage expertise in synthetic chemistry, pharmacology, and clinical development to streamline the drug discovery process.

In conclusion,2-(N-Methyl-3,4-dimethylbenzenesulfonamido)acetic acid (CAS No. 949259-93-2) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanisms of action and optimize its therapeutic profile for various diseases. As scientific understanding progresses,this compound holds promise as a valuable tool in addressing unmet medical needs.

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